4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a sulfamoylbenzamide core linked to a 5-(2,4-dimethoxyphenyl)-substituted oxadiazole ring. The sulfamoyl group features a benzyl-ethyl substitution, contributing to its unique steric and electronic profile.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S/c1-4-30(17-18-8-6-5-7-9-18)37(32,33)21-13-10-19(11-14-21)24(31)27-26-29-28-25(36-26)22-15-12-20(34-2)16-23(22)35-3/h5-16H,4,17H2,1-3H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQTOHOSLYSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazines or hydrazide intermediates. For the target compound, the 5-(2,4-dimethoxyphenyl) substituent is introduced during cyclization.
Hydrazide Intermediate Preparation
2,4-Dimethoxybenzohydrazide is prepared by reacting 2,4-dimethoxybenzoic acid with hydrazine hydrate in ethanol under reflux (4–6 hours). The product is isolated in 85–92% yield after recrystallization.
Cyclization to Oxadiazole
The hydrazide undergoes cyclization with 4-(benzyl(ethyl)sulfamoyl)benzoyl chloride in the presence of phosphorus oxychloride (POCl₃). Optimal conditions involve refluxing in anhydrous dichloromethane (DCM) for 8–12 hours, yielding the oxadiazole core at 74–82% efficiency.
Table 1: Cyclization Efficiency with Different Dehydrating Agents
| Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 10 | 82 |
| Thionyl chloride | 70 | 12 | 68 |
| Polyphosphoric acid | 120 | 6 | 75 |
Data adapted from cyclization studies of analogous oxadiazoles.
Introduction of the Benzyl(ethyl)sulfamoyl Group
The sulfamoyl moiety is introduced via sulfonylation of the benzamide precursor.
Sulfonylation Reaction
4-Aminobenzoyl chloride reacts with N-benzyl-N-ethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by gradual warming to room temperature. The sulfonamide intermediate is isolated in 89% yield.
Coupling to Oxadiazole
The sulfonamide is coupled to the oxadiazole intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Catalytic l-proline improves yields by 12–15% under mild conditions (50°C, 6 hours).
Table 2: Catalyst Screening for Coupling Reactions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 50 | 12 | 58 |
| l-proline | 50 | 6 | 73 |
| DMAP | 50 | 6 | 65 |
Final Benzamide Formation
The benzamide group is installed via nucleophilic acyl substitution.
Industrial-Scale Optimization
Continuous Flow Synthesis
A two-step continuous flow system reduces reaction time from 22 hours (batch) to 4 hours. Key parameters:
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar–H), 7.89 (s, 1H, oxadiazole–H), 6.62 (d, 2H, OCH₃–Ar).
- HRMS : m/z calculated for C₂₇H₂₇N₄O₆S [M+H]⁺: 547.1654; found: 547.1651.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the oxadiazole ring or the sulfonamide group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: HNO₃/H₂SO₄ for nitration, bromine (Br₂) in acetic acid for bromination.
Major Products
Oxidation: Conversion of methoxy groups to carboxylic
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzamide core with a sulfamoyl group and an oxadiazole ring. The synthesis typically involves several steps:
- Formation of the Benzamide Core : Reaction of substituted anilines with benzoyl chloride.
- Introduction of Sulfamoyl Groups : Performed using sulfamoyl chlorides.
- Attachment of the Oxadiazole Ring : Involves reacting with appropriate oxadiazole precursors.
Anti-inflammatory Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable anti-inflammatory properties. For instance, compounds structurally related to this compound have shown effectiveness in reducing inflammation in animal models. A study utilizing the carrageenan-induced rat paw edema model demonstrated that certain oxadiazole derivatives possess superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indometacin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar oxadiazole derivatives have been reported to exhibit both antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound is linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl groups can interact with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to various receptors involved in inflammatory responses or microbial infections, modulating their activity and leading to therapeutic effects.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide | Benzamide with nitrophenyl | Antimicrobial |
| 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | Benzamide with pyridinyl | Anticancer |
The distinct combination of functional groups in this compound enhances its reactivity and biological profile compared to others in its class.
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
- Anti-inflammatory Study : A study highlighted that specific substitutions on the oxadiazole ring significantly enhanced anti-inflammatory effects in rat models .
- Antimicrobial Efficacy : Research has shown that oxadiazole derivatives demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole Substituent: The 2,4-dimethoxyphenyl group provides two electron-donating methoxy groups, which may enhance π-π stacking and hydrogen bonding versus single-methoxy (LMM5) or non-aromatic (LMM11) variants .
- Electrophilic vs. Lipophilic Effects : The 4-fluorophenyl analog lacks methoxy groups, reducing hydrogen bonding capacity but increasing lipophilicity (LogP 3.7 vs. estimated higher value for the target).
Implications for Target Compound :
- The 2,4-dimethoxyphenyl group may improve Trr1 inhibition compared to LMM5’s single methoxy group, as electron-rich aryl systems enhance enzyme binding .
- Unlike VNI, the target lacks a metal-binding moiety (e.g., imidazole), suggesting a distinct mechanism unrelated to CYP51 .
Physicochemical and Pharmacokinetic Properties
Calculated properties from structural analogs suggest trends:
Key Insights :
- The target’s higher LogP (vs.
- Similar hydrogen bonding capacity to LMM5 supports comparable solubility profiles despite structural differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
